N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide
Overview
Description
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific molecular targets. This compound is characterized by its complex molecular structure, which includes a phenylethenyl group and an ethanaminium iodide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide typically involves a multi-step process. One common method includes the reaction of triethylamine with 4-(2-phenylethenyl)phenol in the presence of an appropriate solvent. The reaction is then followed by the addition of iodomethane to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as thiols, amines, and cyanides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted ethanaminium compounds .
Scientific Research Applications
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide involves its interaction with specific molecular targets, such as neuronal nicotinic acetylcholine receptors. It acts as an antagonist, inhibiting the activity of these receptors and thereby affecting cellular signaling pathways. This interaction can lead to various biological effects, including modulation of neurotransmitter release and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Triethyl-2-[4-(2-phenylethenyl)benzoyloxy]ethanaminium iodide
- N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanammonium bromide
Uniqueness
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide is unique due to its specific structure, which allows it to interact selectively with certain molecular targets. This selectivity makes it a valuable tool in scientific research, particularly in studies involving receptor interactions and cellular signaling .
Properties
IUPAC Name |
triethyl-[2-[4-(2-phenylethenyl)phenoxy]ethyl]azanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKUZXIHMTSJO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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